4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorobutyrophenone
Description
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorobutyrophenone (CAS: 898786-04-4 or 898786-06-6) is a fluorinated aromatic ketone characterized by a 5,5-dimethyl-1,3-dioxan-2-yl group attached to a butyrophenone backbone. The fluorine substituent at the 2'-position of the phenyl ring enhances its electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in antimicrobial and bioactivity studies. Its molecular formula is C₁₆H₂₁FO₃, with a molecular weight of 280.33 g/mol.
Properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-16(2)10-19-15(20-11-16)9-5-8-14(18)12-6-3-4-7-13(12)17/h3-4,6-7,15H,5,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEUXVRRXFMXDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645928 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-04-4 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(2-fluorophenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorobutyrophenone typically involves the following steps:
Formation of the Dioxane Ring: The dioxane ring is synthesized by reacting acetone with ethylene glycol in the presence of an acid catalyst.
Introduction of the Fluorobutyrophenone Moiety: The fluorobutyrophenone moiety is introduced through a Friedel-Crafts acylation reaction, where fluorobutyryl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are often employed.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorobutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenones or ethers.
Scientific Research Applications
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorobutyrophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2’-fluorobutyrophenone involves its interaction with specific molecular targets. The dioxane ring and fluorobutyrophenone moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and type of substituents on the phenyl ring significantly influence reactivity and bioactivity:
Key Observations :
- Fluorine vs. Chlorine/Iodine : Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to bulkier halogens like chlorine or iodine.
- Positional Effects : The 2'-fluoro substituent in the target compound may optimize interactions with hydrophobic pockets in biological targets compared to 3'- or 5'-substituted analogs.
Chain Length Variations
The length of the ketone backbone (butyro- vs. valero-) affects molecular flexibility and binding affinity:
Key Observations :
- Butyrophenone vs. Valerophenone: Shorter chains (butyro-) may enhance solubility, while longer chains (valero-) improve lipid membrane interaction.
Biological Activity
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-2'-fluorobutyrophenone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanisms of action, cytotoxicity, and therapeutic implications.
- Molecular Formula : C₁₆H₂₁FO₃
- Molecular Weight : 274.34 g/mol
- CAS Number : 898786-04-4
- Melting Point : 60–61 °C
The compound is believed to exert its biological effects through modulation of cellular pathways associated with cancer cell proliferation. Preliminary studies suggest that it may interact with the spliceosome, which is crucial for mRNA processing. This interaction can lead to the inhibition of mRNA splicing, resulting in the accumulation of unspliced mRNA and subsequent effects on protein synthesis and cell cycle progression.
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from studies conducted on different cell lines:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| A2780 (Ovarian) | < 5 | High sensitivity; cell cycle arrest |
| SK-OV-3 (Ovarian) | < 5 | Induces G2/M phase accumulation |
| CHO-K1 (Control) | > 10 | Lower sensitivity compared to cancer cells |
These findings indicate that the compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells.
Case Studies
-
Study on Ovarian Cancer Cell Lines :
- A study investigated the effects of this compound on ovarian adenocarcinoma cell lines A2780 and SK-OV-3. Results showed a significant reduction in cell viability and evidence of apoptosis at concentrations below 5 µM. The compound's ability to induce G2/M phase arrest was particularly noted, suggesting a potential mechanism for its antitumor activity .
-
Spliceosome Modulation :
- Another research effort focused on the compound's role as a spliceosome modulator. It was found to inhibit pre-mRNA splicing in vitro, leading to altered expression of genes involved in cell cycle regulation. This study highlights the potential therapeutic applications of the compound in treating aggressive cancers by targeting mRNA processing pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
